Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 625470-88-4
VCID: VC2916937
InChI: InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN
Molecular Formula: C11H21N3O3
Molecular Weight: 243.3 g/mol

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

CAS No.: 625470-88-4

Cat. No.: VC2916937

Molecular Formula: C11H21N3O3

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate - 625470-88-4

Specification

CAS No. 625470-88-4
Molecular Formula C11H21N3O3
Molecular Weight 243.3 g/mol
IUPAC Name tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
Standard InChI Key DABYYYLRDBQJTK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN

Introduction

Structural Characteristics

Molecular and Stereochemical Properties

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate consists of a piperidine ring substituted at the 3-position with a hydrazinecarbonyl group and at the 1-position with a Boc-protecting group. The compound’s stereochemistry is significant, with the (3R)-enantiomer (CAS: 859154-32-8) being explicitly documented in chiral syntheses . Key structural attributes include:

PropertyValue/DescriptionSource
Molecular FormulaC11H21N3O3\text{C}_{11}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight243.30 g/mol
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN
InChIKeyDABYYYLRDBQJTK-UHFFFAOYSA-N
Boiling PointNot reported
Hazard StatementsH302 (Harmful if swallowed)

The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during reactions, while the hydrazinecarbonyl group (CONHNH2-\text{CONHNH}_2) participates in condensation and cyclization reactions .

Synthetic Pathways

Conventional Synthesis Methods

The standard synthesis involves reacting tert-butyl piperidine-1-carboxylate with hydrazine hydrate under controlled conditions. A typical procedure includes:

  • Acylation: Piperidine is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C .

  • Hydrazide Formation: The Boc-protected piperidine-3-carboxylic acid is treated with hydrazine hydrate in ethanol, catalyzed by H2SO4\text{H}_2\text{SO}_4, yielding the hydrazinecarbonyl derivative.

Reaction Conditions:

ParameterValueYieldSource
Temperature0–25°C75–85%
CatalystH2SO4\text{H}_2\text{SO}_4-
SolventEthanol/THF-

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s primary application lies in constructing pharmacophores for:

  • Kinase Inhibitors: The hydrazine moiety chelates metal ions in catalytic sites, enhancing binding affinity .

  • Anticancer Agents: Piperidine scaffolds are prevalent in tubulin polymerization inhibitors, with the hydrazinecarbonyl group enabling Schiff base formation with ketones in target proteins.

  • Antibiotics: Derivatives exhibit β-lactamase inhibitory activity by mimicking penicillin structures.

Structure-Activity Relationship (SAR) Studies

Modifications at the 3-position significantly impact bioactivity:

ModificationBiological EffectSource
Replacement with –NH₂Increased cytotoxicity (IC₅₀: 2.1 μM)
Substitution with –OHReduced potency due to decreased lipophilicity

These findings underscore the hydrazinecarbonyl group’s role in balancing solubility and membrane permeability.

Research Findings

Catalytic Applications

In asymmetric catalysis, the compound serves as a ligand precursor for palladium complexes, facilitating Suzuki-Miyaura couplings with enantiomeric excess (ee) >90% .

Material Science

Functionalized piperidine derivatives are employed in polymer cross-linking, where the hydrazine group reacts with carbonyls to form hydrazone bonds, enhancing thermal stability .

HazardPrecautionSource
H302 (Oral toxicity)Use PPE; avoid ingestion
SensitizationHandle in fume hood

Storage recommendations include refrigeration at 2–8°C under inert gas to prevent hydrazine decomposition .

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